N-cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide
Overview
Description
N-cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide is a useful research compound. Its molecular formula is C16H21NO2 and its molecular weight is 259.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.157228913 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthetic Pathways and Conformational Analysis
Research on compounds structurally related to N-cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide often explores their synthesis and conformational properties. For instance, studies have detailed the synthesis of cyclohexanone derivatives demonstrating specific conformational characteristics due to their cyclohexanone skeleton, which adopts a distorted chair conformation. The positioning of substituent groups significantly influences the overall molecular conformation, which is pivotal for understanding the reactivity and interaction of these molecules (E. Buñuel et al., 1996).
Advancements in Synthesis Techniques
Synthetic methodologies for creating complex molecules incorporating the benzofuran moiety have evolved, including cyclocondensation reactions and novel syntheses involving enaminoketones and enaminones. These methods highlight the versatility and adaptability of synthetic approaches to access a wide range of derivatives for further study and application (M. Idrees et al., 2020).
Potential Biological Activity
Antimicrobial Properties
Compounds with structural similarities to this compound have been explored for their potential antimicrobial properties. Syntheses of novel derivatives incorporating the benzofuran and pyrazole moieties have shown significant in vitro antibacterial activity. These findings suggest the potential for developing new antimicrobial agents based on modifying the core structure of this compound (M. Idrees et al., 2020; M. Idrees et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-2-methyl-2,3-dihydro-1-benzofuran-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11-9-13-10-12(7-8-15(13)19-11)16(18)17-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVVYSWSPTYIQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=O)NC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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